Home > Products > Screening Compounds P28245 > rac 7-Hydroxy Efavirenz-d4 (Major)
rac 7-Hydroxy Efavirenz-d4 (Major) - 1189857-89-3

rac 7-Hydroxy Efavirenz-d4 (Major)

Catalog Number: EVT-1441008
CAS Number: 1189857-89-3
Molecular Formula: C14H9ClF3NO3
Molecular Weight: 335.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An isotope labeled metabolite of Efavirenz (minor). A representative lot was 84% d4, 12% d5, 2% d3 and 1% d6.

Overview

rac 7-Hydroxy Efavirenz-d4 (Major) is a deuterated derivative of 7-Hydroxy Efavirenz, a metabolite of Efavirenz, which is a widely used non-nucleoside reverse transcriptase inhibitor in the treatment of HIV. The compound is classified under the chemical family of substituted benzene derivatives and is characterized by its unique molecular structure that includes fluorine and chlorine substituents.

The primary source of rac 7-Hydroxy Efavirenz-d4 is through synthetic methods that typically involve modifications of the parent compound, Efavirenz. Its significance lies in its application in pharmacokinetic studies and metabolic investigations, particularly in understanding the metabolism of Efavirenz in humans.

Synthesis Analysis

The synthesis of rac 7-Hydroxy Efavirenz-d4 can be achieved through various chemical methodologies. One common approach involves:

  1. Starting Material: Utilization of racemic Efavirenz as the precursor.
  2. Deuteration: Introduction of deuterium at specific positions to create the deuterated analog.
  3. Reagents and Catalysts: Employing reagents such as lithium aluminum deuteride or other deuterating agents under controlled conditions to ensure selective incorporation of deuterium.

Technical details include the use of high-performance liquid chromatography for purification and characterization, as well as nuclear magnetic resonance spectroscopy for structural confirmation.

Molecular Structure Analysis

The molecular formula for rac 7-Hydroxy Efavirenz-d4 is C14H9ClF3NO3C_{14}H_{9}ClF_{3}NO_{3}, with a molecular weight of approximately 325.67 g/mol. The structure features a core benzene ring substituted with various functional groups, including:

  • A hydroxyl group at the 7-position.
  • A trifluoromethyl group.
  • A chlorine atom.

The presence of deuterium in the structure allows for enhanced tracking during metabolic studies, making it a valuable tool in pharmacological research.

Chemical Reactions Analysis

In terms of chemical reactivity, rac 7-Hydroxy Efavirenz-d4 can undergo several reactions typical for hydroxylated aromatic compounds:

  1. Hydroxylation Reactions: Further hydroxylation can occur under specific conditions, leading to the formation of additional metabolites.
  2. Conjugation Reactions: The hydroxyl group can participate in conjugation with glucuronic acid or sulfate, facilitating excretion.
  3. Oxidation Reactions: The compound may also undergo oxidation by cytochrome P450 enzymes, leading to various metabolites that can be studied for their pharmacological effects.
Mechanism of Action

The mechanism by which rac 7-Hydroxy Efavirenz-d4 operates primarily involves its role as a metabolite of Efavirenz. Efavirenz itself inhibits the HIV-1 reverse transcriptase enzyme by binding to its active site and preventing viral replication. The metabolic conversion to 7-Hydroxy Efavirenz-d4 does not exhibit significant antiretroviral activity but serves as an important marker in understanding drug metabolism and pharmacokinetics.

Data from studies indicate that cytochrome P450 enzymes, particularly CYP2B6, are instrumental in the metabolism of Efavirenz to its hydroxylated forms, including rac 7-Hydroxy Efavirenz-d4.

Physical and Chemical Properties Analysis

Key physical and chemical properties of rac 7-Hydroxy Efavirenz-d4 include:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Generally stable under recommended storage conditions but sensitive to light and moisture.

Relevant analytical data can be obtained through techniques such as mass spectrometry and infrared spectroscopy, which provide insights into its purity and structural integrity.

Applications

rac 7-Hydroxy Efavirenz-d4 finds several scientific applications:

  • Metabolic Studies: Used extensively in pharmacokinetic studies to trace metabolic pathways and evaluate drug interactions.
  • Research on Drug Resistance: Assists researchers in understanding how metabolic variations affect drug efficacy and resistance mechanisms in HIV treatment.
  • Clinical Trials: Employed as a standard reference compound in clinical trials assessing the pharmacodynamics and pharmacokinetics of Efavirenz-based therapies.
Introduction to rac 7-Hydroxy Efavirenz-d4 (Major) in Antiretroviral Research

Structural and Functional Significance of Efavirenz Metabolites in HIV Therapy

Efavirenz undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, generating several hydroxylated metabolites. The major primary metabolites are S-7-hydroxyefavirenz (minor pathway) and S-8-hydroxyefavirenz (major pathway), alongside the secondary metabolite 8,14-dihydroxyefavirenz [1] [3]. These metabolites exhibit a stark functional dichotomy: while lacking significant anti-HIV activity, they contribute differentially to treatment outcomes and toxicity profiles. Notably, S-8-hydroxyefavirenz demonstrates order-of-magnitude higher neurotoxicity compared to both the parent drug and S-7-hydroxyefavirenz in neuronal cell models, implicating it in efavirenz-associated neuropsychiatric adverse effects [1].

The metabolic landscape is profoundly influenced by genetic polymorphisms, particularly in CYP2B6. The canonical loss-of-function variants CYP2B66 (c.516G>T) and CYP2B618 (c.983T>C) are associated with 25–50% and 50–75% reductions in efavirenz clearance, respectively. This results in 3–4-fold higher plasma exposure in homozygous carriers, predominantly found in African populations. Consequently, these genotypes correlate with increased incidence of neurocognitive impairment, depression, and suicidality – effects potentially mediated by elevated 8-hydroxy metabolite exposure [1] [4].

Table 1: Functional Characteristics of Key Efavirenz Metabolites

MetaboliteEnzymatic PathwayRelative Abundance (%)Anti-HIV ActivityNeurotoxic Potential
S-7-HydroxyefavirenzCYP2A6 (primary)22.5NoneLow
S-8-HydroxyefavirenzCYP2B6 (primary)77.5NoneHigh (10x parent drug)
8,14-DihydroxyefavirenzSecondary oxidationTraceNoneUndetermined

Role of Deuterium Isotope Labeling in Pharmacokinetic Studies

Deuterium (²H), a stable heavy isotope of hydrogen, alters molecular properties through the kinetic deuterium isotope effect (KDIE). This phenomenon arises from the reduced vibrational frequency and strengthened bond energy of C–²H bonds (∼1–2 kcal/mol) compared to C–¹H bonds. In drug metabolism, deuteration at sites of oxidative cleavage can attenuate reaction rates when bond breaking is rate-limiting [2] [6] [7].

rac 7-Hydroxy Efavirenz-d4 incorporates deuterium at specific positions to enable:

  • Metabolic Pathway Tracing: Differentiation between endogenous and exogenous metabolite sources in mass spectrometry-based assays
  • Reaction Mechanism Elucidation: Quantification of intrinsic isotope effects on enzyme kinetics
  • Enzyme Contribution Mapping: Identification of CYP isoform contributions to metabolic clearance

The application of deuterated analogues like rac 7-Hydroxy Efavirenz-d4 reveals complex metabolic behaviors in vitro. For CYP2B6-cleared compounds, deuteration may elicit "metabolic switching" – a phenomenon where inhibited oxidation at deuterated sites shifts metabolism toward alternative pathways or isozymes. This underscores the necessity for position-specific deuteration strategies rather than non-selective deuteration [6] [7].

Table 2: Kinetic Deuterium Isotope Effects (KDIEs) in Cytochrome P450 Metabolism

Deuteration StrategyTheoretical Maximum KDIE (kH/kD)Observed In Vitro KDIE RangeKey Influencing Factors
Primary carbon deuteration6–101.5–4.0Rate-limiting step, enzyme-substrate dynamics
Secondary carbon deuteration2–51.1–2.5Binding orientation, active site constraints
Tertiary carbon deuteration<2~1.0Steric effects, metabolic switching

Comparative Analysis of Major vs. Minor Metabolites of Efavirenz

The metabolic fate of efavirenz exhibits striking regioselectivity, with CYP2B6 catalyzing 77.5% of primary metabolism via 8-hydroxylation and CYP2A6 mediating 22.5% via 7-hydroxylation in human liver microsomes [3]. This divergence carries profound implications for pharmacological and toxicological outcomes:

  • Formation Kinetics: 8-Hydroxylation displays higher affinity (lower Km) but lower capacity (Vmax) than 7-hydroxylation, resulting in nonlinear kinetics at therapeutic concentrations. CYP2B6 exhibits substrate inhibition above 40 μM efavirenz, reducing 8-hydroxy metabolite formation at elevated concentrations [1] [3].
  • Secondary Metabolism: Both primary metabolites undergo further oxidation to dihydroxylated species. 8-Hydroxyefavirenz is oxidized predominantly to unidentified dihydroxy metabolites (distinct from 8,14-dihydroxyefavirenz) by CYP2B6. Notably, 8,14-dihydroxyefavirenz formation occurs in vivo but not in microsomal systems, suggesting conjugative intermediates may enable this metabolic pathway [3].
  • Neurotoxic Potential: Structural differences critically influence neurotoxicity profiles. S-8-hydroxyefavirenz demonstrates significantly greater mitochondrial toxicity in neuronal cells than the 7-hydroxy isomer or parent drug, correlating with reactive oxygen species (ROS) production implicated in HIV-associated neurocognitive disorders (HAND). This neurotoxicity exhibits stereoselectivity, with the S-enantiomer being significantly more toxic than the R-enantiomer [1] [8].

Table 3: Comparative Enzymology of Primary Efavirenz Hydroxylation Pathways

Parameter7-Hydroxylation8-Hydroxylation
Primary CYP IsoformCYP2A6CYP2B6
Minor Contributing CYPsNone identifiedCYP2A6, CYP3A4, CYP1A2
Relative Contribution22.5%77.5%
Reaction KineticsMichaelis-MentenSubstrate inhibition (>40μM)
Reaction Rate (pmol/min/pmol CYP)0.32 ± 0.051.85 ± 0.21
Genetic ModulationCYP2A6 polymorphismsCYP2B6*6, *18 haplotypes

The deuterated analogue rac 7-Hydroxy Efavirenz-d4 provides critical analytical leverage for dissecting this metabolic complexity. Its mass shift enables unambiguous differentiation from endogenous metabolites in LC-MS assays, permitting precise quantification of minor metabolic pathways despite overwhelming signal from major metabolites. This proves indispensable when studying pharmacogenetic populations with impaired CYP2B6 function, where CYP2A6-mediated 7-hydroxylation becomes a significant clearance pathway [3] [4].

Properties

CAS Number

1189857-89-3

Product Name

rac 7-Hydroxy Efavirenz-d4 (Major)

IUPAC Name

6-chloro-7-hydroxy-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

Molecular Formula

C14H9ClF3NO3

Molecular Weight

335.7

InChI

InChI=1S/C14H9ClF3NO3/c15-9-5-8-10(6-11(9)20)19-12(21)22-13(8,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)/i1D2,2D2

InChI Key

GZMDZAYFVCXHFM-LNLMKGTHSA-N

SMILES

C1CC1C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F

Synonyms

6-Chloro-4-(cyclopropyl-d4-ethynyl)-1,4-dihydro-7-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.